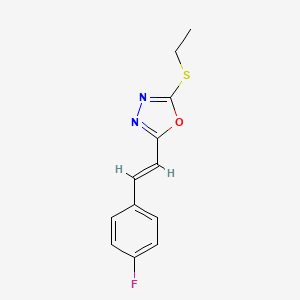![molecular formula C13H20O9 B12838581 [(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12838581.png)
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursors. One common method involves the protection of hydroxyl groups followed by selective acetylation and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace acetyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which [(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various physiological effects.
相似化合物的比较
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:
- [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of acetyl, hydroxy, and methoxy groups, which confer distinct properties and applications.
属性
分子式 |
C13H20O9 |
|---|---|
分子量 |
320.29 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 |
InChI 键 |
LKFNEACJFKRTHV-NZEXEKPDSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)O)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


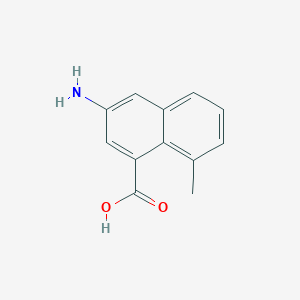


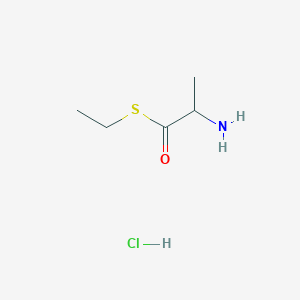
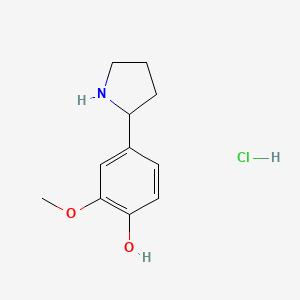



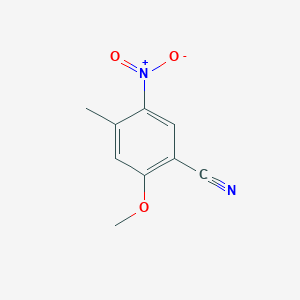
![2-(4-Chloro-3-fluoro-phenyl)-5-propyl-[1.3]dioxane](/img/structure/B12838578.png)

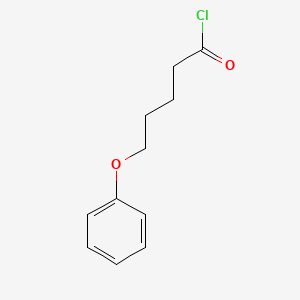
![2-(6,7-Dihydro-5H-indeno[5,6-b]furan-3-yl)-N-(2-((furan-2-ylmethyl)thio)ethyl)acetamide](/img/structure/B12838590.png)
